

PF-04979064 (CAS Number: 1220699-06-8): A

Technical Whitepaper

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Compound of Interest		
Compound Name:	PF-04979064	
Cat. No.:	B609946	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Developed through structure-based drug design, this small molecule has demonstrated significant potential in preclinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of **PF-04979064**, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] **PF-04979064** emerged from a lead optimization program as a potent and selective ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, **PF-04979064** can overcome feedback loops that often limit the efficacy of single-target agents.[1] This document serves as a technical resource for researchers, providing detailed information on the properties and evaluation of **PF-04979064**.

Physicochemical Properties



PF-04979064 is a tricyclic imidazo[3][5]naphthyridine derivative with the following properties:

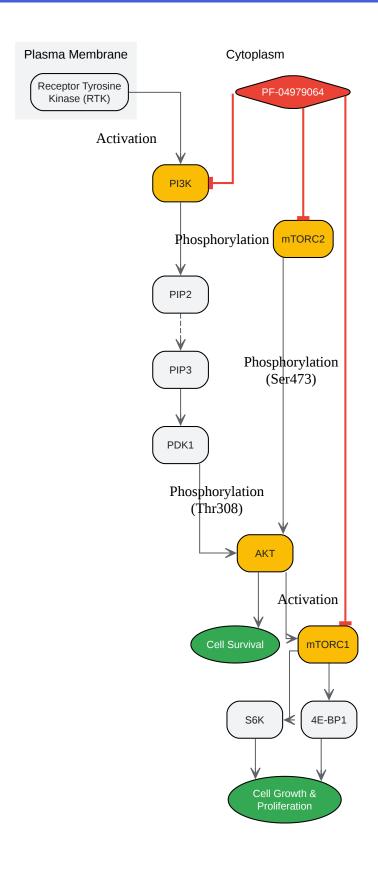
Property	Value	Reference
CAS Number	1220699-06-8	[1][6]
Molecular Formula	C24H26N6O3	[1][5]
Molecular Weight	446.51 g/mol	[1][5]
IUPAC Name	1-{1-[(2S)-2- hydroxypropanoyl]piperidin-4- yl}-3-methyl-8-(6- methylpyridin-3-yl)-1,3-dihydro- 2H-imidazo[4,5-c][3] [5]naphthyridin-2-one	[5]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[7]

Mechanism of Action

PF-04979064 is an ATP-competitive inhibitor of the kinase domains of class I PI3K isoforms (α , γ , δ) and mTOR.[1][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream signaling proteins, including AKT. By also inhibiting mTOR, a downstream effector of AKT, **PF-04979064** provides a more complete blockade of the PI3K/AKT/mTOR pathway. This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[1]

Signaling Pathway





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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by **PF-04979064**.

In Vitro Pharmacology Kinase Inhibition

PF-04979064 demonstrates potent inhibition of class I PI3K isoforms and mTOR.

Target	Kı (nM)	Reference
ΡΙ3Κα	0.13	[6]
РІЗКу	0.111	[6]
ΡΙ3Κδ	0.122	[6]
mTOR	1.42	[6]

Cellular Activity

The inhibitory activity of **PF-04979064** on the PI3K/AKT/mTOR pathway has been confirmed in cellular assays.

Assay	Cell Line	IC50 (nM)	Reference
p-Akt (S473) Inhibition	BT-20 (Breast Cancer)	9.1	[5]

In Vivo Pharmacology

The anti-tumor efficacy of **PF-04979064** has been evaluated in a glioblastoma xenograft model.

Animal Model	Cell Line	Dose	Tumor Growth Inhibition	Reference
Mouse Xenograft	U87MG (Glioblastoma)	40 mg/kg	88%	[5]



Pharmacokinetics

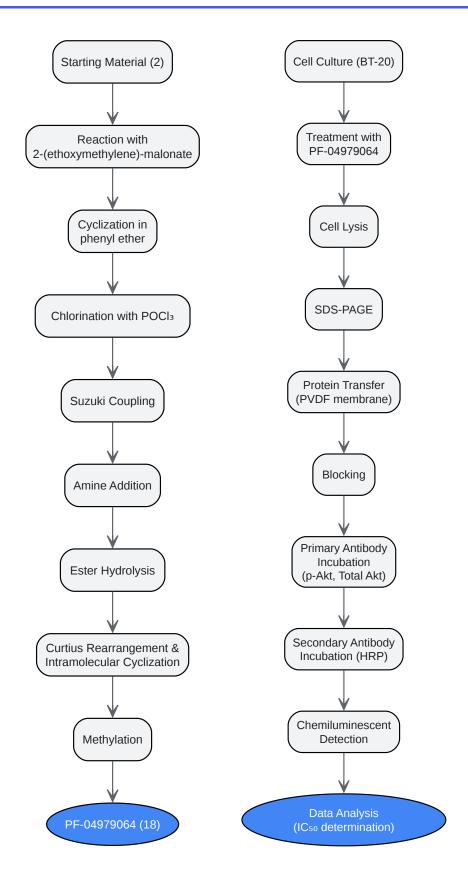
Pharmacokinetic properties of PF-04979064 have been determined in rats.

Parameter	Value	Reference
Volume of Distribution (Vdss)	5.23 L/kg	[6]
Clearance (CI)	19.3 mL/min/kg	[6]
Half-life (T1/2)	1.85 h	[6]
Oral Bioavailability (F%)	61%	[6]

Experimental Protocols Synthesis of PF-04979064

A general synthetic route for **PF-04979064** is described, starting from readily available materials.[3]





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